Benzenesulfonic acid, 4-chloro-, ethyl ester
Overview
Description
“Benzenesulfonic acid, 4-chloro-, ethyl ester” is a chemical compound. It is an ester derivative of benzenesulfonic acid .
Molecular Structure Analysis
The molecular structure of “Benzenesulfonic acid, 4-chloro-, ethyl ester” is available as a 2D Mol file .Chemical Reactions Analysis
Benzenesulfonic acid, a related compound, exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters. The sulfonation is reversed above 220 °C .Scientific Research Applications
1. Catalytic Protodeboronation of Pinacol Boronic Esters This compound is used in the catalytic protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
2. Use in the Synthesis of Human Neutrophil Elastase (hNE) Inhibitors Benzenesulfonic acid derivatives, including “Benzenesulfonic acid, 4-chloro-, ethyl ester”, have been synthesized and evaluated as competitive inhibitors of hNE . These inhibitors are being developed for the treatment of Acute Respiratory Distress Syndrome (ARDS), a condition often associated with severe COVID-19 patients .
3. Use in the Synthesis of New Derivatives of 4-Fluoro Benzoic Acid This compound is used in the synthesis of new derivatives of 4-fluoro benzoic acid . These derivatives are being researched as potential bioactive compounds .
4. Use in the Synthesis of 4-CHLORO-BENZENESULFONIC ACID 2-O-TOLYLOXYSULFONYL-ETHYL ESTER “Benzenesulfonic acid, 4-chloro-, ethyl ester” is used in the synthesis of 4-CHLORO-BENZENESULFONIC ACID 2-O-TOLYLOXYSULFONYL-ETHYL ESTER . This compound is being researched for its potential applications .
Mechanism of Action
Target of Action
It’s known that sulfonic acids, including benzenesulfonic acid, are often involved in reactions forming sulfonamides, sulfonyl chloride, and esters .
Mode of Action
Benzenesulfonic acid, a related compound, exhibits reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .
Biochemical Pathways
Sulfonic acids are known to participate in a variety of biochemical reactions, including the formation of sulfonamides and esters .
Result of Action
It’s known that the sulfonation reaction of benzenesulfonic acid is reversible and can be reversed by adding hot aqueous acid .
Action Environment
It’s known that the sulfonation reaction of benzenesulfonic acid is temperature-dependent and can be reversed above 220 °c .
properties
IUPAC Name |
ethyl 4-chlorobenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-2-12-13(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEDTZGUAGKMJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174391 | |
Record name | Benzenesulfonic acid, 4-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonic acid, 4-chloro-, ethyl ester | |
CAS RN |
20443-71-4 | |
Record name | Benzenesulfonic acid, 4-chloro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020443714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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